molecular formula C23H26N6O4S B2625512 N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1116065-26-9

N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2625512
CAS No.: 1116065-26-9
M. Wt: 482.56
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused bicyclic core combining triazole and quinazoline moieties. Its structure features a sulfanyl (-S-) group substituted with a furan-2-ylmethyl carbamoyl methyl chain and a propanamide side chain terminating in a butan-2-yl group. The triazoloquinazoline scaffold is known for diverse biological activities, including kinase inhibition and antimicrobial effects . The compound’s molecular formula is inferred as C₂₄H₂₅N₆O₃S (based on analogs in –6), with a molecular weight approximating 478–490 g/mol .

Properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKMANMXVXVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves multiple steps. One common approach starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide . The final step involves the oxidation of the thioamide with potassium ferricyanide in an alkaline medium to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium ferricyanide yields the corresponding oxidized product

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the triazoloquinazoline core but differ in substituents on the sulfanyl group, propanamide chain, or aromatic systems. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound
Target Compound : N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide Furan-2-ylmethyl carbamoyl methyl C₂₄H₂₅N₆O₃S* ~485* N/A Reference compound for comparison.
L942-0098 () 3-Fluorophenyl carbamoyl methyl C₂₅H₂₃FN₆O₂S 506.56 N/A Fluorine atom enhances electronegativity and metabolic stability; phenyl vs. furan aromaticity .
CM846773 () Benzylcarbamoyl methyl C₂₄H₂₆N₆O₃S 478.57 N/A Benzyl group increases hydrophobicity; lacks furan’s oxygen heteroatom .
Compound 8 () Methyl ester (Valine derivative) C₂₀H₂₄N₆O₃S 428.51 94–95 Shorter propanamide chain; ester group alters solubility and bioavailability .
L942-0032 () 3-Methylphenylmethyl sulfanyl C₂₅H₂₇N₅O₂S 473.58 N/A Methylphenyl group enhances steric bulk; lacks carbamoyl linkage .

Key Findings from Comparative Analysis:

Fluorine in L942-0098 () may enhance target binding via halogen bonding, a feature absent in the furan-containing target compound .

Mechanism of Action (MOA) :

  • Studies in suggest that compounds with shared scaffolds (e.g., triazoloquinazoline) exhibit similar MOAs, such as kinase inhibition or transcriptional modulation. However, substituent variations modulate specificity. For instance, the 3-fluorophenyl group in L942-0098 may target proteins with hydrophobic pockets, while the furan group could favor interactions with polar residues .

Synthetic Accessibility: Analogs like Compound 8 () are synthesized via esterification of amino acids (e.g., valine), whereas the target compound requires coupling of a furan-2-ylmethyl carbamoyl intermediate, increasing synthetic complexity .

Physicochemical Properties :

  • The benzylcarbamoyl analog (CM846773) has a lower molecular weight (478.57 g/mol) than the target compound, likely due to reduced heteroatom content .
  • Melting points for derivatives in range from 94–130°C , suggesting that bulky substituents (e.g., L942-0032’s methylphenyl) increase crystallinity .

Biological Activity

N-(butan-2-yl)-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H30N6O4S
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 1113104-56-5
PropertyValue
Molecular Weight486.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline and triazole have been shown to possess antifungal and antibacterial activities. The presence of the furan moiety may enhance the interaction with microbial enzymes, leading to increased efficacy against pathogens.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, triazole-containing compounds have been reported to exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfanyl and carbamoyl groups could interact with key enzymes involved in cellular metabolism.
  • DNA Interaction : The triazole ring may facilitate binding to DNA or RNA, disrupting replication processes in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones, suggesting potential as antimicrobial agents.

Study 2: Anticancer Activity

In vitro studies on a series of triazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The compounds induced apoptosis and were found to downregulate anti-apoptotic proteins such as Bcl-2. These findings support further investigation into the anticancer potential of this compound.

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